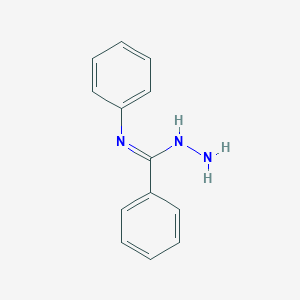![molecular formula C28H22N4 B375273 11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene](/img/structure/B375273.png)
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene is a complex organic compound with the molecular formula C28H22N4. It is known for its unique structure, which includes two indole units fused to a phenazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives .
Applications De Recherche Scientifique
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in cancer treatment and antimicrobial applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which 11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,9-Dimethyl-1,9-dihydrodiindolo[3,2-a:3,2-h]phenazine
- 1,9-Dipropyl-1,9-dihydrodiindolo[3,2-a:3,2-h]phenazine
- 1,9-Dibutyl-1,9-dihydrodiindolo[3,2-a:3,2-h]phenazine
Uniqueness
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene stands out due to its specific ethyl substituents, which influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C28H22N4 |
|---|---|
Poids moléculaire |
414.5g/mol |
Nom IUPAC |
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene |
InChI |
InChI=1S/C28H22N4/c1-3-31-21-11-7-5-9-17(21)25-23(31)15-13-19-27(25)29-20-14-16-24-26(28(20)30-19)18-10-6-8-12-22(18)32(24)4-2/h5-16H,3-4H2,1-2H3 |
Clé InChI |
BMJREEQNMLDGDQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C3=CC=CC=C31)C4=C(C=C2)N=C5C(=N4)C=CC6=C5C7=CC=CC=C7N6CC |
SMILES canonique |
CCN1C2=C(C3=CC=CC=C31)C4=C(C=C2)N=C5C(=N4)C=CC6=C5C7=CC=CC=C7N6CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hept-2-yl isopropyl sulfone](/img/structure/B375190.png)
![Tetramethyl 10,13-dioxotricyclo[6.3.3.0]tetradec-4-ene-9,11,12,14-tetracarboxylate](/img/structure/B375191.png)
![4-(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)-2,4,6-triazapentacyclo[8.8.1.02,6.07,17.08,19]nonadeca-9,17-diene-3,5-dione](/img/structure/B375192.png)
methoxy]benzoate](/img/structure/B375193.png)
![8-Methoxybenzo[a]anthracene-7,12-dione](/img/structure/B375195.png)

![4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B375202.png)



![2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]octacosa-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-dodecaen-4,6,10,12,16,18,22,24-octol](/img/structure/B375219.png)



